Diallyl phosphorochloridite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl phosphorochloridite is an organophosphorus compound with the chemical formula C6H10ClO2P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used as an intermediate in organic synthesis, particularly in the production of polymers, adhesives, sealants, and curing agents .
Preparation Methods
Diallyl phosphorochloridite is typically synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction proceeds via the formation of intermediate compounds, which are then converted to this compound. The reaction conditions usually involve the use of an organic base such as N-ethyl-N,N-diisopropylamine (Hunig’s base) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Diallyl phosphorochloridite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphorochloridates.
Substitution: It reacts with nucleophiles such as alcohols and amines to form corresponding esters and amides.
Hydrolysis: It is sensitive to hydrolysis, forming phosphoric acid derivatives.
Common reagents used in these reactions include acrylic acid, which reacts with this compound to form esters of 3-phosphonopropionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diallyl phosphorochloridite has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of diallyl phosphorochloridite involves its reactivity with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of intermediate compounds, which then undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Diallyl phosphorochloridite can be compared with other similar compounds such as diethyl chlorophosphite and phosphorochloridates. These compounds share similar reactivity patterns but differ in their specific chemical structures and applications. For example, diethyl chlorophosphite is used in the synthesis of phosphite esters, which are important in biochemistry and medicine . Phosphorochloridates, on the other hand, are used as intermediates in the synthesis of phosphate esters .
Similar compounds include:
- Diethyl chlorophosphite
- Phosphorochloridates
- Phosphorodichloridites
These compounds highlight the versatility and unique reactivity of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
chloro-bis(prop-2-enoxy)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXNIPULJGZEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(OCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402523 |
Source
|
Record name | Diallyl phosphorochloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41662-46-8 |
Source
|
Record name | Diallyl phosphorochloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.